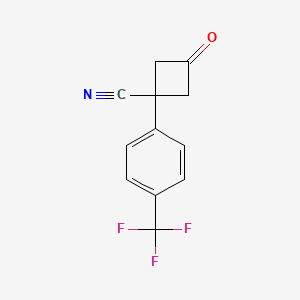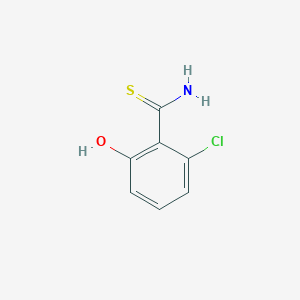
(1-(Dimethylamino)cyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Dimethylamino)cyclopentyl]methanol: is an organic compound with a cyclopentane ring substituted with a dimethylamino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(dimethylamino)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with dimethylamine followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of [1-(dimethylamino)cyclopentyl]methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Dimethylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: [1-(Dimethylamino)cyclopentyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on cellular processes. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, [1-(dimethylamino)cyclopentyl]methanol can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of [1-(dimethylamino)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[1-(Dimethylamino)cyclohexyl]methanol: Similar structure but with a cyclohexane ring.
[1-(Dimethylamino)cyclobutyl]methanol: Similar structure but with a cyclobutane ring.
[1-(Dimethylamino)cyclopropyl]methanol: Similar structure but with a cyclopropane ring.
Uniqueness: [1-(Dimethylamino)cyclopentyl]methanol is unique due to its five-membered cyclopentane ring, which provides a balance between ring strain and stability
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
[1-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8(7-10)5-3-4-6-8/h10H,3-7H2,1-2H3 |
Clé InChI |
UVANZVSPWGGTDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


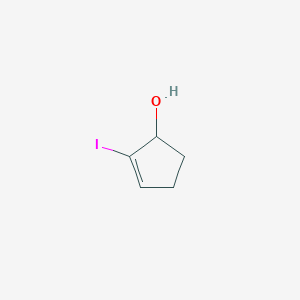
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
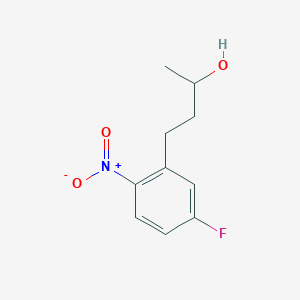
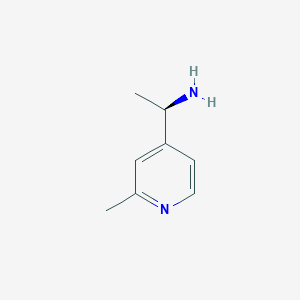
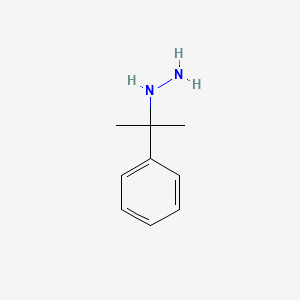
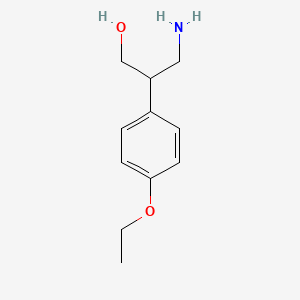
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)



